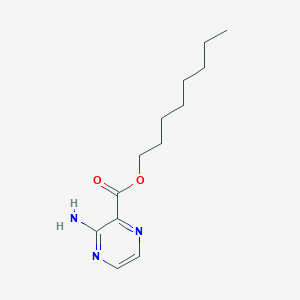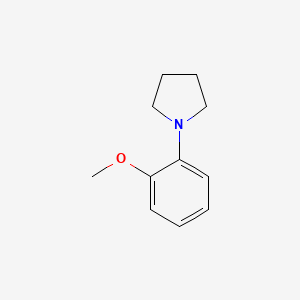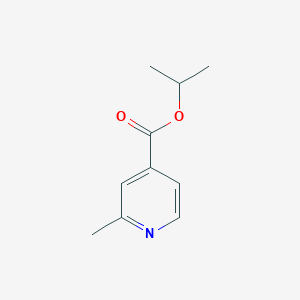![molecular formula C13H15NO2S B13871111 2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)
2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Used as a photo-initiator in polymer synthesis.
4,4,6-Trimethyl-1-(4-phenyl-thiazol-2-yl)-3,4-dihydro-1H-pyrimidine-2-thione: Exhibits anti-inflammatory activity.
Uniqueness
2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxymethyl group enhances its solubility and potential for hydrogen bonding, while the thiazole ring provides a versatile platform for interaction with biological targets.
Propriétés
Formule moléculaire |
C13H15NO2S |
|---|---|
Poids moléculaire |
249.33 g/mol |
Nom IUPAC |
2-[4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol |
InChI |
InChI=1S/C13H15NO2S/c1-13(2,16)10-5-3-9(4-6-10)12-14-11(7-15)8-17-12/h3-6,8,15-16H,7H2,1-2H3 |
Clé InChI |
HWBFUTJAXKVJNC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C2=NC(=CS2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B13871041.png)
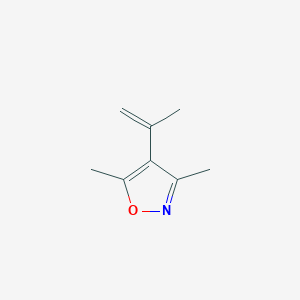


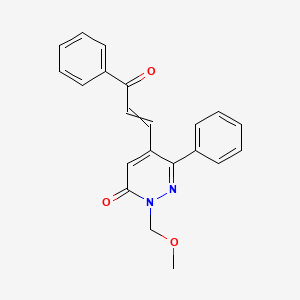

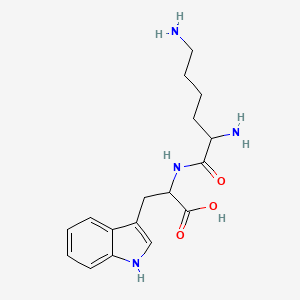
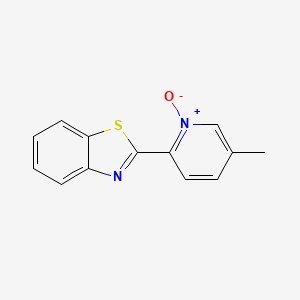
![2-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2,4-triazine-3,5-dione](/img/structure/B13871086.png)
